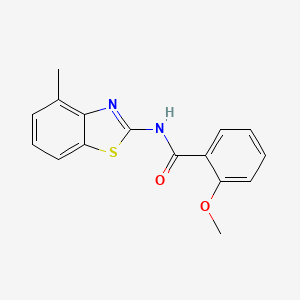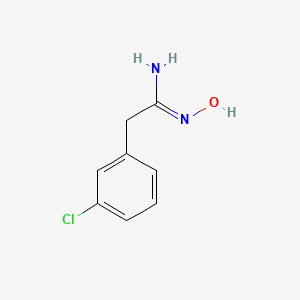
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H11F3N4O2 and its molecular weight is 336.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Electronics Applications One study focused on the development of hole-blocking materials for organic light-emitting diodes (OLEDs), utilizing oxadiazole derivatives for improved device performance. The research synthesized a new bis(1,3,4-oxadiazole) system and investigated its efficacy in enhancing the efficiency of OLEDs. Electroluminescence spectra indicated that light emission was primarily from the emissive material layer, underscoring the compound's role in electron transport and injection layers to boost device efficiency (Wang et al., 2001).
Medicinal Chemistry Applications In medicinal chemistry, oxadiazole derivatives have been explored for their antibacterial and anticancer activities. For instance, a series of novel oxadiazoles were synthesized and tested for their antibacterial activity against various pathogens. Among them, certain derivatives exhibited significant activity, highlighting the compound's potential as a lead for developing new antibacterial agents (Rai et al., 2009). Another study synthesized a series of oxadiazole derivatives as anticancer agents, showing promising activity against human cancer cell lines. These compounds demonstrated the versatility of oxadiazole derivatives in targeting different cancer types, offering insights into their potential as anticancer therapeutics (Yakantham et al., 2019).
Materials Science Applications In materials science, oxadiazole derivatives have been utilized for corrosion inhibition, demonstrating their potential in protecting metals from corrosive environments. A study evaluating the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid found that these derivatives effectively formed protective layers on the steel surface. This research not only highlights the compound's application in corrosion protection but also illustrates the broader utility of oxadiazole derivatives in materials science applications (Ammal et al., 2018).
properties
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c1-8-11(7-19-14(20-8)23-2)13-21-12(22-24-13)9-4-3-5-10(6-9)15(16,17)18/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREDTFHQBGOEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478958.png)
![N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide](/img/structure/B2478959.png)
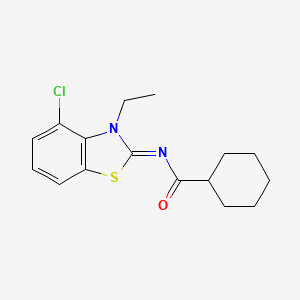

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide](/img/structure/B2478968.png)
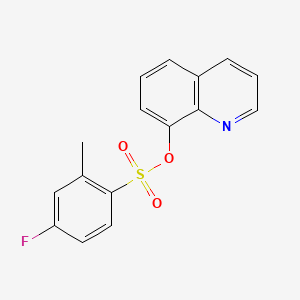
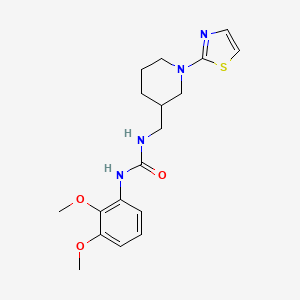
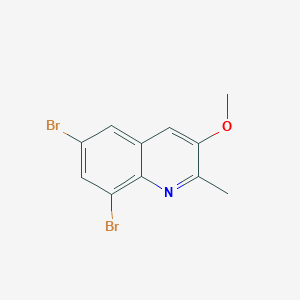
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2478973.png)
![3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2478974.png)
![[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2478976.png)

